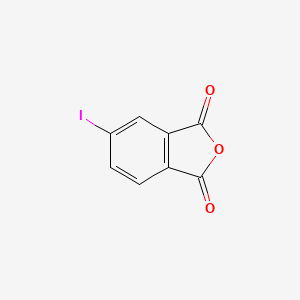

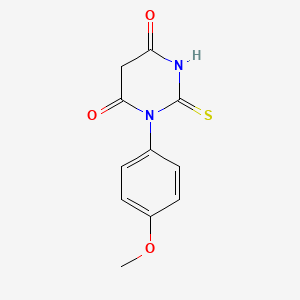

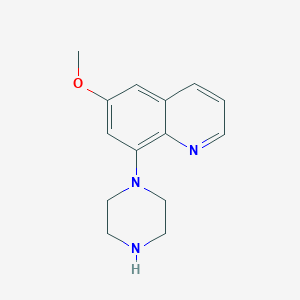

1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Descripción general

Descripción

The description of a compound typically includes its IUPAC name, other names it might be known by, and its structural formula. This information can often be found in chemical databases or scientific literature .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and spectral properties .Aplicaciones Científicas De Investigación

Hypolipidemic Activity

1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been explored for its hypolipidemic activity. Studies have shown that derivatives of this compound can significantly reduce serum cholesterol and triglyceride levels in rodents. For instance, Murthy et al. (1985) discovered that 2-(4-Methoxyphenyl)indan-1,3-dione, a structurally similar compound, reduced serum cholesterol by 41% and triglycerides by 58% in mice. This activity was further confirmed in rats, highlighting its potential as a hypolipidemic agent (Murthy, Wyrick, & Hall, 1985).

Antitumor Activity

The compound and its derivatives have also been evaluated for their antitumor properties. Kuznietsova et al. (2013) investigated dihydropyrrol and maleimide derivatives, finding that they could decrease the total area of colon tumors in rats by 46-60% without causing significant alterations to the liver and colon. This indicates a potential application in cancer treatment, particularly in reducing tumor size with minimal side effects (Kuznietsova et al., 2013).

Antiestrogenic Activity

The antiestrogenic activity of derivatives of this compound has been explored, with compounds showing high binding affinity to estrogen receptors in vitro. Jones et al. (1979) synthesized a derivative that demonstrated potent antiestrogenic activity both orally and subcutaneously in rats and mice, exceeding that of estradiol. This suggests potential therapeutic applications in conditions influenced by estrogen levels (Jones, Suarez, Massey, Black, & Tinsley, 1979).

Hepatoprotective Properties

Some derivatives have been studied for their hepatoprotective properties. Akhmetova et al. (2018) designed sulfanyl-substituted isoxazoles, analogues of this compound, and found that their metal complexes showed hepatoprotective activity comparable to S-adenosyl-L-methionine (SAM), a known hepatoprotective drug. This research opens doors for the development of new drugs to protect the liver from damage (Akhmetova, Galimova, Akhmadiev, Galimova, Khisamutdinov, Nurtdinova, Agletdinov, & Kataev, 2018).

Neuropharmacological Activity

The compound's derivatives have also shown promise in neuropharmacology. Tsypysheva et al. (2019) synthesized novel derivatives of 4-oxo-3-methylcytisine, structurally related to this compound, and found that they affected learning and memory in rats. This suggests potential applications in treating cognitive disorders or enhancing cognitive functions (Tsypysheva, Petrova, Koval'skaya, Lobov, Sapozhnikova, Makara, Gabdrakhmanova, & Zarudii, 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to target multiple pathways, including those involving hydrogen sulfide (h2s) .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that modulates multiple therapeutic pathways, resulting in improved treatment outcomes .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways where hydrogen sulfide (h2s) is involved .

Pharmacokinetics

Compounds with similar structures have been found to have good bioavailability, low clearance, and a small volume of distribution .

Result of Action

Compounds with similar structures have been found to have potent therapeutic effects in various disease models .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the patient, and the specific characteristics of the disease being treated .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)13-10(15)6-9(14)12-11(13)17/h2-5H,6H2,1H3,(H,12,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXQTUOZCTYWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183122 | |

| Record name | Barbituric acid, 1-(p-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28921-29-1 | |

| Record name | Barbituric acid, 1-(p-methoxyphenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barbituric acid, 1-(p-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3050738.png)

![4,7,10-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6)-diene-3,5,9,11-tetrone](/img/structure/B3050740.png)